An In-Depth Technical Guide to the Chemical Structure and Bonding of 1,2-Dibromopropane
An In-Depth Technical Guide to the Chemical Structure and Bonding of 1,2-Dibromopropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dibromopropane (B165211) (CH₃CHBrCH₂Br) is a halogenated hydrocarbon that serves as a key intermediate in various organic syntheses.[1] A thorough understanding of its chemical structure and bonding is paramount for its effective utilization in research and development, particularly in the fields of medicinal chemistry and material science where precise molecular architecture is critical. This technical guide provides a comprehensive overview of the structural and bonding characteristics of 1,2-dibromopropane, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular framework.
Chemical Structure and Identification
1,2-Dibromopropane, also known as propylene (B89431) dibromide, is a chiral molecule with the chemical formula C₃H₆Br₂.[2] Its structure consists of a three-carbon propane (B168953) chain with two bromine atoms attached to the first and second carbon atoms.
| Identifier | Value |
| IUPAC Name | 1,2-dibromopropane[3] |
| Molecular Formula | C₃H₆Br₂[3] |
| Molecular Weight | 201.89 g/mol [3] |
| CAS Number | 78-75-1[2] |
| SMILES | CC(Br)CBr[2] |
Conformational Analysis and Bonding
The carbon-carbon single bond between C1 and C2 in 1,2-dibromopropane allows for rotational isomerism, resulting in different spatial arrangements of the atoms known as conformers. Computational studies employing ab initio calculations with the B3LYP/6-311++g(3df,2pd) level of theory have identified three stable conformers: A, G, and G'.[2] Conformer A is the most stable, with the two bromine atoms in an anti-periplanar arrangement. The G and G' conformers are gauche isomers with higher relative energies.[2]
The optimized geometric parameters for the most stable conformer (A) are summarized in the table below. These values provide a quantitative description of the bond lengths and angles within the molecule.
| Bond/Angle | Value |
| C1-C2 Bond Length | 1.52 Å |
| C2-C3 Bond Length | 1.53 Å |
| C1-Br Bond Length | 1.96 Å |
| C2-Br Bond Length | 1.97 Å |
| C-H Bond Lengths (avg.) | 1.09 Å |
| C1-C2-C3 Bond Angle | 113.5° |
| Br-C1-C2 Bond Angle | 110.8° |
| Br-C2-C1 Bond Angle | 111.2° |
| Br-C1-C2-Br Dihedral Angle | 178.5° (anti) |
Note: The bond lengths and angles are representative values from computational studies and may vary slightly depending on the experimental method and conditions.
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and confirmation of 1,2-dibromopropane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of 1,2-dibromopropane typically exhibits three distinct signals corresponding to the methyl (CH₃), methine (CH), and methylene (B1212753) (CH₂) protons. The chemical shifts (δ) and multiplicities are influenced by the neighboring bromine atoms and adjacent protons.
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| CH₃ | ~1.8 | Doublet |
| CH₂Br | ~3.6 - 3.9 | Multiplet |
| CHBr | ~4.2 - 4.4 | Multiplet |
¹³C NMR: The carbon-13 NMR spectrum shows three signals for the three non-equivalent carbon atoms.
| Carbon | Chemical Shift (δ, ppm) |
| CH₃ | ~25 |
| CH₂Br | ~38 |
| CHBr | ~48 |
Infrared (IR) Spectroscopy
The IR spectrum of 1,2-dibromopropane displays characteristic absorption bands corresponding to the vibrational modes of its functional groups.
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 2970 - 2860 | C-H stretching (alkane) |
| 1450 - 1375 | C-H bending (alkane) |
| 680 - 515 | C-Br stretching |
Experimental Protocols
Synthesis of 1,2-Dibromopropane from Propene
This protocol describes the electrophilic addition of bromine to propene to yield 1,2-dibromopropane.
Materials:
-
Propene gas
-
Bromine (Br₂)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Tetraethylammonium (B1195904) bromide (catalyst)
-
Water
-
5% Sodium carbonate solution
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5% Sodium thiosulfate (B1220275) solution
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Anhydrous calcium chloride
Procedure:
-
In a reaction vessel, prepare a mixture of water and tetraethylammonium bromide in a 10-20:1 mass ratio.
-
Slowly add bromine to this mixture, followed by dichloromethane after 20-40 minutes. Allow the layers to separate and collect the organic phase.
-
In a separate flask, prepare a solution of propene in dichloromethane.
-
Slowly drip the organic phase from step 2 into the propene solution over a period of 100-140 minutes, maintaining the reaction temperature between 15-39°C.
-
Allow the reaction to proceed for 2-24 hours.
-
After the reaction is complete, wash the mixture with water.
-
Remove any unreacted bromine by washing with a 5% sodium thiosulfate solution.
-
Neutralize the solution by washing with a 5% sodium carbonate solution.
-
Dry the organic layer over anhydrous calcium chloride.
-
Remove the dichloromethane solvent by distillation at 25-50°C.
-
Purify the crude 1,2-dibromopropane by fractional distillation, collecting the fraction at 120-150°C.[4]
¹H NMR Spectroscopy
Instrumentation:
-
NMR Spectrometer (e.g., 300 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃)
Procedure:
-
Prepare a sample by dissolving 5-10 mg of 1,2-dibromopropane in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) in an NMR tube.
-
Place the NMR tube in the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to optimize homogeneity.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters.
-
Process the spectrum by applying Fourier transformation, phasing, and baseline correction.
-
Reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Instrumentation:
-
FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Sample of 1,2-dibromopropane
Procedure:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small drop of liquid 1,2-dibromopropane onto the center of the ATR crystal.
-
Acquire the IR spectrum over a typical range of 4000-400 cm⁻¹.
-
Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.
Visualizations
The following diagrams illustrate the chemical structure and the synthetic pathway of 1,2-dibromopropane.
Caption: Chemical structure of 1,2-dibromopropane.
Caption: Synthesis workflow for 1,2-dibromopropane.
